

Methyl 1-amino-1-cyclopentanecarboxylate: A Versatile Scaffold for Drug Discovery

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Compound of Interest

Compound Name: *Methyl 1-amino-1-cyclopentanecarboxylate*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-amino-1-cyclopentanecarboxylate is a cyclic amino acid ester that has emerged as a privileged scaffold in medicinal chemistry. Its constrained cyclopentane ring system offers a unique three-dimensional arrangement of functional groups, enabling the design of potent and selective modulators of various biological targets. This document provides detailed application notes on the utility of this scaffold in drug discovery, focusing on its application in the development of NMDA receptor antagonists, integrin antagonists, and anticonvulsant agents. Furthermore, it includes comprehensive experimental protocols for the synthesis of derivatives and their subsequent biological evaluation.

Applications in Drug Discovery

The rigid cyclopentane core of **Methyl 1-amino-1-cyclopentanecarboxylate** serves as a valuable template for introducing chemical diversity. By modifying the amino and ester functionalities, a wide array of derivatives can be synthesized and screened for activity against various targets.

NMDA Receptor Antagonists for Neuroprotection

Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] Compounds that can selectively block this receptor are therefore of significant therapeutic interest. The constrained nature of the **Methyl 1-amino-1-cyclopentanecarboxylate** scaffold allows for the precise positioning of pharmacophoric elements that can interact with the NMDA receptor binding sites, leading to potent antagonism.

Integrin Antagonists for Anti-Cancer and Anti-Inflammatory Applications

Integrins are cell adhesion receptors that play crucial roles in cell-cell and cell-extracellular matrix interactions.[3][4] Their involvement in processes such as tumor angiogenesis, metastasis, and inflammation makes them attractive targets for drug discovery.[5][6] Derivatives of **Methyl 1-amino-1-cyclopentanecarboxylate** have been explored as mimics of the Arg-Gly-Asp (RGD) motif, a key recognition sequence for many integrins, leading to the development of potent and selective integrin antagonists.

Anticonvulsant Agents for Epilepsy Treatment

Epilepsy is a neurological disorder characterized by recurrent seizures.[7] The development of novel anticonvulsant drugs with improved efficacy and safety profiles is an ongoing area of research. The unique conformational constraints of the cyclopentane ring in **Methyl 1-amino-1-cyclopentanecarboxylate** derivatives can lead to enhanced binding to ion channels and receptors involved in neuronal excitability, offering a promising avenue for the discovery of new antiepileptic agents.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for representative compounds derived from or related to the cyclopentane scaffold in the context of the aforementioned applications.

Table 1: NMDA Receptor Antagonists

Compound ID	Structure/Modification	Target	Assay	IC50/Ki (μM)	Reference
Milnacipran	Phenylcyclopropanecarboxamide	NMDA Receptor	Radioligand Binding	6.3 ± 0.3	[9]
Compound 7	N-methyl milnacipran	NMDA Receptor	Radioligand Binding	13 ± 2.1	[9]
Compound 12	Homologue of milnacipran	NMDA Receptor	Radioligand Binding	10 ± 1.2	[9]
Amide 49	Ethanediamine amide	NR2B-selective NMDA Receptor	Functional Assay	0.065	[10]
Amide 52	Phenoxy ethanediamine amide	NR2B-selective NMDA Receptor	Functional Assay	0.054	[10]

Table 2: Integrin Antagonists

Compound ID	Structure/Modification	Target	Assay	IC50 (nM)	Reference
ST1646	Cyclic RGD pentapeptide mimic	$\alpha\text{v}\beta3/\alpha\text{v}\beta5$ Integrin	Receptor Binding	Potent antagonist	[11]
RGD Ligand 8	cis- β -ACPC scaffold	$\alpha\text{v}\beta3$ Integrin	Competitive Binding	Nanomolar range	[12]
RGD Ligand 9	cis- β -ACPC scaffold	$\alpha\text{v}\beta3$ Integrin	Competitive Binding	Nanomolar range	[12]
isoDGR Ligand 10	cis- β -ACPC scaffold	$\alpha\text{v}\beta3$ Integrin	Competitive Binding	Micromolar range	[12]

Table 3: Anticonvulsant Activity

Compound ID	Structure/Modification	Animal Model	Test	ED50 (mg/kg)	Reference
Compound 7h	Benzodioxole -pentenylidene- hydrazinecarboxamide	Mice	MES	87	[5]
(±)-13b	Benzodioxole -dihydro-pyrazole-carboxamide	Mice	scPTZ	110	[5]
Compound 1e	Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate	Mice	MES	16.7	[1]
Compound 6d	Cyclohexane carboxamide derivative	Mice	scPTZ	0.04 mmol/kg	[6]

Experimental Protocols

General Synthesis of Amide Derivatives from Methyl 1-amino-1-cyclopentanecarboxylate

This protocol describes a general method for the acylation of the amino group of **Methyl 1-amino-1-cyclopentanecarboxylate** to generate a library of amide derivatives.

Materials:

- **Methyl 1-amino-1-cyclopentanecarboxylate** hydrochloride
- Desired carboxylic acid

- Coupling agent (e.g., HATU, HOBt/EDC)
- Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
- Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

- To a solution of **Methyl 1-amino-1-cyclopentanecarboxylate** hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.
- In a separate flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.2 eq) in anhydrous DCM.
- Add the activated carboxylic acid solution to the solution of **Methyl 1-amino-1-cyclopentanecarboxylate** and stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
- Characterize the final product by NMR and mass spectrometry.

In Vitro Assay for NMDA Receptor Antagonism

This protocol outlines a whole-cell patch-clamp electrophysiology assay to evaluate the inhibitory activity of synthesized compounds on NMDA receptors expressed in a suitable cell line (e.g., HEK293 cells stably expressing human NMDA receptor subunits).[13]

Materials:

- HEK293 cells stably expressing human NR1a/NR2B NMDA receptors
- External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.4
- Internal solution (in mM): 140 CsF, 11 EGTA, 1 CaCl₂, 10 HEPES, pH 7.2
- NMDA and glycine (agonists)
- Test compounds dissolved in DMSO
- Patch-clamp rig with amplifier and data acquisition system

Procedure:

- Culture the HEK293 cells on glass coverslips.
- Prior to recording, transfer a coverslip to the recording chamber and perfuse with the external solution.
- Establish a whole-cell patch-clamp recording from a single cell.
- Hold the cell at a membrane potential of -60 mV.
- Apply a solution containing NMDA (100 μ M) and glycine (10 μ M) to elicit an inward current.
- After establishing a stable baseline response, co-apply the test compound at various concentrations with the agonists.
- Record the peak inward current in the presence of the test compound.

- Calculate the percentage inhibition of the NMDA-induced current for each concentration of the test compound.
- Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Adhesion Assay for Integrin Antagonism

This protocol describes a colorimetric cell adhesion assay to assess the ability of synthesized compounds to inhibit integrin-mediated cell adhesion.[\[14\]](#)

Materials:

- 96-well microtiter plates coated with an integrin ligand (e.g., fibronectin, vitronectin)
- Human adherent cell line expressing the target integrin (e.g., K562 cells)
- Cell labeling dye (e.g., Calcein-AM)
- Assay buffer (e.g., TBS with 2% BSA)
- Test compounds dissolved in DMSO
- Plate reader capable of measuring fluorescence or absorbance

Procedure:

- Label the cells with Calcein-AM according to the manufacturer's instructions.
- Resuspend the labeled cells in assay buffer.
- Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.
- Add the cell suspension to the ligand-coated 96-well plate.
- Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
- Gently wash the wells with assay buffer to remove non-adherent cells.

- Quantify the number of adherent cells by measuring the fluorescence or absorbance using a plate reader.
- Calculate the percentage of adhesion relative to the untreated control.
- Determine the IC50 value by plotting the percentage of adhesion against the compound concentration.

Anticonvulsant Screening Protocol (Maximal Electroshock Seizure - MES Test)

This protocol describes the MES test in mice, a common primary screening method for anticonvulsant drugs.[\[15\]](#)[\[16\]](#)

Materials:

- Male mice (e.g., Swiss albino, 20-25 g)
- Electroconvulsive shock apparatus with corneal electrodes
- Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
- Positive control (e.g., Phenytoin)

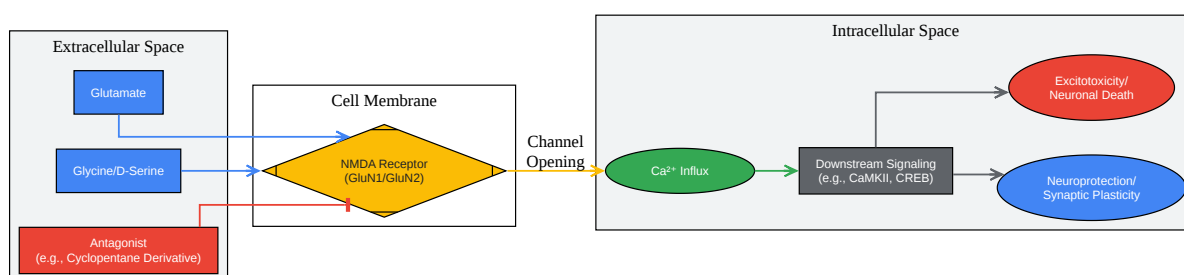
Procedure:

- Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal or oral).
- At the time of peak effect (predetermined by pharmacokinetic studies), subject each mouse to an electrical stimulus (e.g., 50 mA for 0.2 seconds) delivered through corneal electrodes.
- Observe the mice for the presence or absence of a tonic hind limb extension seizure.
- Abolition of the tonic hind limb extension is considered a positive result (protection).
- Calculate the percentage of protected mice at each dose level.

- Determine the median effective dose (ED50) using a suitable statistical method (e.g., probit analysis).

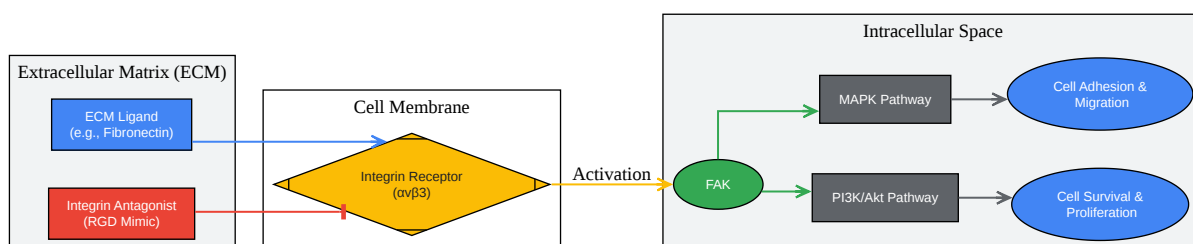
Mandatory Visualizations

Signaling Pathway Diagrams



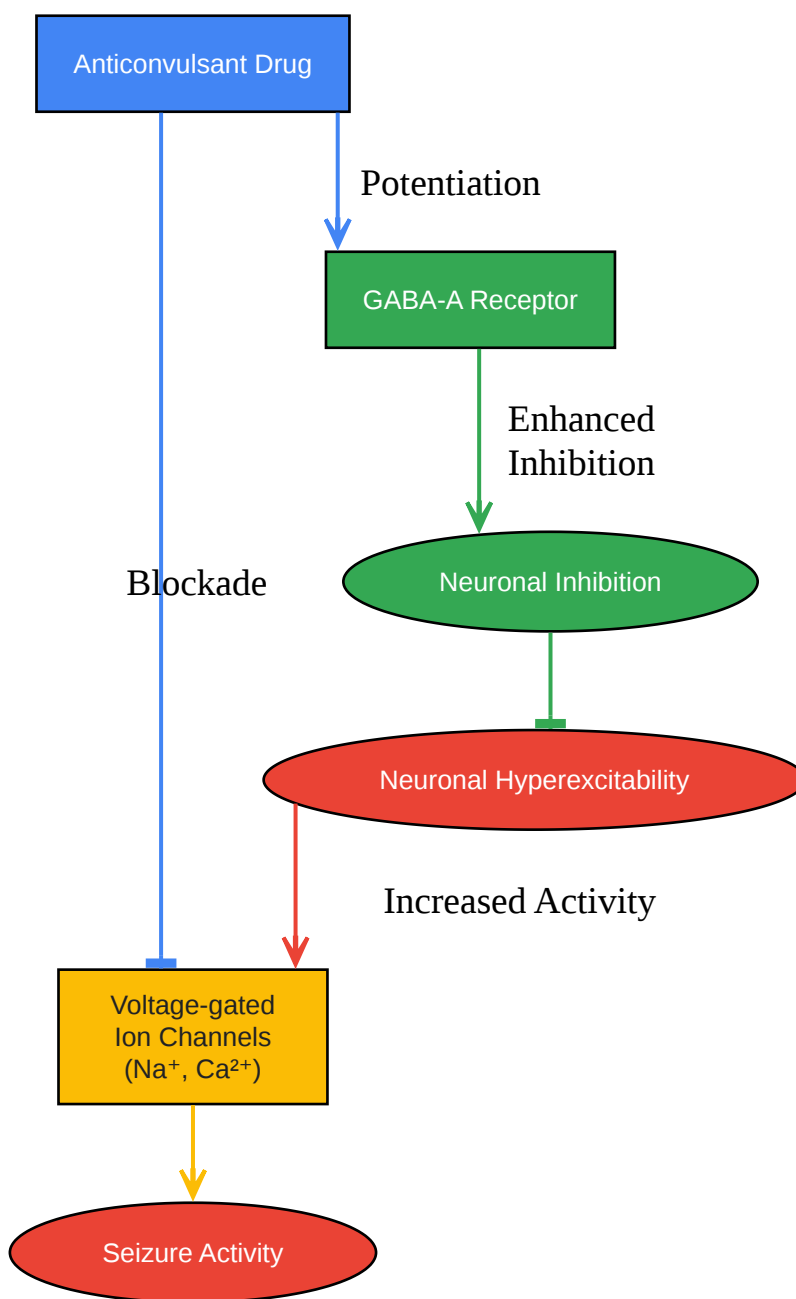
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Caption: NMDA Receptor Signaling Pathway and Antagonist Action.



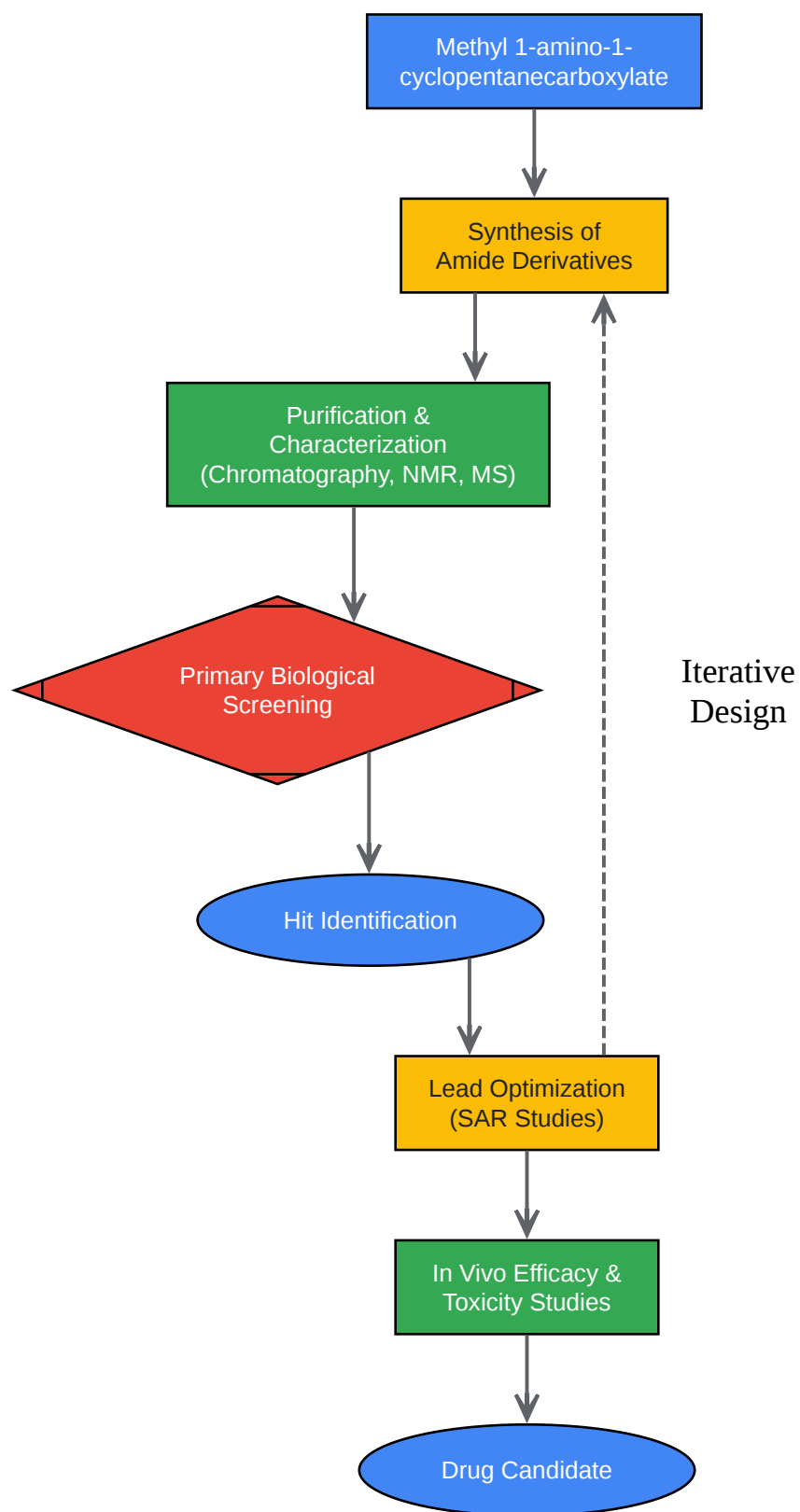
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Caption: Integrin Signaling in Cancer and Antagonist Action.

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Caption: Neuronal Signaling Pathways in Epilepsy.

Experimental Workflow Diagram



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Caption: General Drug Discovery Workflow.

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